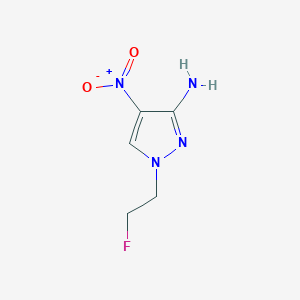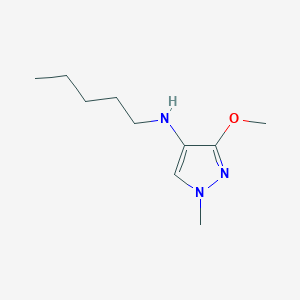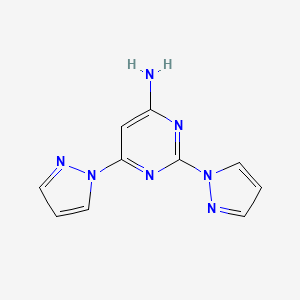
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina es un compuesto químico que pertenece a la clase de pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto particular se caracteriza por la presencia de un grupo fluoroetil en la posición 1 y un grupo nitro en la posición 4 del anillo pirazol.
Métodos De Preparación
La síntesis de 1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-nitro-1H-pirazol con 2-fluoroetilamina en condiciones de reacción adecuadas. La reacción generalmente requiere un solvente como etanol o metanol y puede ser catalizada por una base como hidróxido de sodio o carbonato de potasio. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
En un entorno industrial, la producción de 1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina puede implicar métodos más eficientes y escalables. La síntesis en flujo continuo, por ejemplo, se puede emplear para lograr mayores rendimientos y un mejor control de los parámetros de reacción . Este método implica el uso de un reactor de flujo donde los reactivos se introducen continuamente en el reactor y el producto se recolecta continuamente.
Análisis De Reacciones Químicas
1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo fluoroetil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen azida de sodio o tiocianato de potasio.
Ciclización: El compuesto puede experimentar reacciones de ciclización para formar estructuras heterocíclicas más complejas. Esto se puede lograr utilizando reactivos como anhídrido acético o oxicloruro de fósforo.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produce 1-(2-Fluoroetil)-4-amino-1H-pirazol-3-amina, mientras que la sustitución del grupo fluoroetil puede conducir a varios pirazoles sustituidos.
Aplicaciones Científicas De Investigación
1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis orgánica.
Biología: En la investigación biológica, el compuesto se puede utilizar para estudiar los efectos de los pirazoles fluorados en los sistemas biológicos. También puede servir como precursor para la síntesis de moléculas biológicamente activas.
Medicina: El compuesto tiene posibles aplicaciones en la química medicinal, particularmente en el desarrollo de nuevos fármacos. Sus características estructurales lo convierten en un candidato para el diseño de inhibidores enzimáticos o antagonistas de receptores.
Industria: En el sector industrial, 1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina se puede utilizar en la producción de productos químicos y materiales especiales. .
Mecanismo De Acción
El mecanismo de acción de 1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina implica su interacción con dianas moleculares específicas. El grupo nitro puede experimentar reducción para formar intermediarios reactivos que interactúan con componentes celulares. El grupo fluoroetil puede mejorar la capacidad del compuesto para penetrar las membranas celulares y alcanzar dianas intracelulares. Las vías moleculares exactas involucradas dependen del sistema biológico específico y del contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina se puede comparar con otros compuestos similares, como:
2-Fluoroetanol: Este compuesto también contiene un grupo fluoroetil pero carece del anillo pirazol y del grupo nitro.
1-(2-Fluoroetil)-4-amino-1H-pirazol-3-amina: Este compuesto es una forma reducida de 1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina y tiene diferentes propiedades químicas y aplicaciones.
1-(2-Fluoroetil)-1H-pirazol: Este compuesto carece del grupo nitro y tiene diferente reactividad y aplicaciones en comparación con 1-(2-Fluoroetil)-4-nitro-1H-pirazol-3-amina.
Propiedades
Fórmula molecular |
C5H7FN4O2 |
|---|---|
Peso molecular |
174.13 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8) |
Clave InChI |
FCSKTEKGVMBDFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CCF)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)

![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)

amine](/img/structure/B11737292.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737301.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737302.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737311.png)
